(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid
CAS No.: 1000068-23-4
Cat. No.: VC2692291
Molecular Formula: C14H18BNO5
Molecular Weight: 291.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000068-23-4 |
|---|---|
| Molecular Formula | C14H18BNO5 |
| Molecular Weight | 291.11 g/mol |
| IUPAC Name | [4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
| Standard InChI | InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-10-6-5-7-11(20-4)9(10)8-12(16)15(18)19/h5-8,18-19H,1-4H3 |
| Standard InChI Key | BEXQWPHMBFKSLF-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OC)(O)O |
Introduction
Chemical Structure and Identification
Structural Characteristics
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid is characterized by an indole core structure with three key modifications: a boronic acid group at the C-2 position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a methoxy substituent at the C-4 position of the indole ring. The boronic acid functional group serves as a reactive handle for various transformations, particularly cross-coupling reactions. The Boc protecting group shields the indole nitrogen from unwanted side reactions, while the methoxy group at the 4-position provides electronic modulation of the indole ring system, influencing both reactivity and physical properties of the molecule.
Chemical Identifiers
The compound is uniquely identified through several chemical registry systems and nomenclature conventions as detailed in Table 1:
| Identifier Type | Value |
|---|---|
| Chemical Name (IUPAC) | (4-Methoxy-1-{[(2-methyl-2-propanyl)oxy]carbonyl}-1H-indol-2-yl)boronic acid |
| CAS Registry Number | 1000068-23-4 |
| Molecular Formula | C₁₄H₁₈BNO₅ |
| Average Molecular Weight | 291.112 g/mol |
| Monoisotopic Mass | 291.127803 |
| ChemSpider ID | 23078153 |
Table 1: Chemical identifiers for (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid
Alternative Nomenclature
The compound is also known by several alternative names in chemical literature and commercial catalogs:
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N-Boc-4-methoxy-indole-2-boronic acid
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1H-Indole-1-carboxylic acid, 2-borono-4-methoxy-, 1,1-dimethylethyl ester
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[4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
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2-borono-4-methoxy-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester
Physicochemical Properties
Physical Characteristics
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid typically exists as a solid at room temperature. While specific physical appearance data is limited in the available literature, organoboronic acids generally present as white to off-white crystalline solids. The compound has a reported melting point range of 188-191°C, which is consistent with other substituted indole boronic acids.
Chemical Properties
The compound exhibits several noteworthy chemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value | Significance |
|---|---|---|
| Polar Surface Area (PSA) | 80.92 Ų | Indicates moderate membrane permeability |
| LogP | 1.11290 | Suggests balanced lipophilicity/hydrophilicity |
| Exact Mass | 291.12800 | Useful for mass spectrometric identification |
Table 2: Key physicochemical properties of (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid
The boronic acid moiety serves as a Lewis acid due to the electron-deficient boron atom, making it susceptible to nucleophilic attack. This property is fundamental to its participation in coupling reactions. Additionally, the presence of the Boc protecting group contributes to the compound's stability under basic conditions while remaining labile under acidic conditions, a characteristic exploited in multistep synthesis strategies.
Synthesis and Preparation
Borylation Methods
Applications in Chemical Synthesis
Cross-Coupling Reactions
(1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid finds extensive application in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the indole core and various aryl or heteroaryl halides. The versatility of this reaction makes it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.
Example coupling reactions may include:
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Formation of 2-arylindoles from aryl halides
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Synthesis of bis-indole structures through coupling with haloindoles
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Construction of extended heterocyclic systems for drug development
Biological Research Applications
The compound serves as an important building block in the development of boron-containing drugs and probes for studying biological systems. The indole scaffold is prevalent in numerous bioactive compounds, and the strategic incorporation of the boronic acid functionality enables further derivatization and potential enhancement of biological activity.
Potential applications include:
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Development of enzyme inhibitors
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Creation of fluorescent probes for biological imaging
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Synthesis of targeted drug delivery systems
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Investigation of boron-based pharmaceuticals
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak corresponding to the exact mass of 291.12800. Fragmentation patterns would likely show characteristic losses of the Boc group (loss of 100 mass units) and subsequent fragmentations of the indole skeleton .
Infrared Spectroscopy
IR spectroscopy would reveal distinctive stretching vibrations for key functional groups:
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B-O stretching of the boronic acid (~1340 cm⁻¹)
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C=O stretching of the carbamate (~1700 cm⁻¹)
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C-O stretching of the methoxy group (~1250 cm⁻¹)
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N-C=O bending (~1500 cm⁻¹)
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